3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
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Overview
Description
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride is a heterocyclic compound that belongs to the triazolopyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like toluene or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups on the triazole or pyridine rings .
Scientific Research Applications
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of essential proteins in bacteria and fungi. In antiviral applications, it inhibits viral replication by targeting viral enzymes. As an anticancer agent, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride include:
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits significant anticancer properties.
[1,2,4]triazolo[4,3-a]quinoline: Used in the development of new pharmaceuticals due to its broad spectrum of biological activities.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities, making it a versatile compound in various fields of research .
Properties
CAS No. |
2408974-31-0 |
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Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-9-10-7-6(8)3-2-4-11(5)7;/h2-4H,8H2,1H3;1H |
InChI Key |
AOPFGUCKMRNQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2N.Cl |
Purity |
95 |
Origin of Product |
United States |
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